4-(Benzo[d]thiazol-2-ylmethoxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2OS |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H12N2OS/c15-10-5-7-11(8-6-10)17-9-14-16-12-3-1-2-4-13(12)18-14/h1-8H,9,15H2 |
InChI Key |
KCWSMMWAHNAHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Benzo D Thiazol 2 Ylmethoxy Aniline and Analogues
General Principles of SAR in Benzothiazole (B30560) Chemistry
Benzothiazole is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The versatility of the benzothiazole ring system allows for substitutions at various positions, each capable of significantly modulating the compound's biological profile.
The benzothiazole nucleus itself is a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structure is relatively rigid and planar, providing a stable platform for the spatial orientation of various functional groups. The nitrogen and sulfur atoms within the thiazole ring are key features, capable of forming hydrogen bonds and coordinating with metal ions in biological targets, such as enzymes and receptors.
SAR studies on a multitude of benzothiazole derivatives have revealed several general principles:
Substitution at the 2-position: This is the most extensively studied position. The nature of the substituent at C2 dramatically influences the type and potency of the biological activity. A wide range of functionalities, including amino, aryl, and alkyl groups, have been introduced at this position, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties, among others.
Substitution on the benzene ring: Modifications on the benzene portion of the benzothiazole core, particularly at the 6-position, have been shown to be critical for modulating activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its binding affinity and pharmacokinetic profile.
The role of linkers: Often, the 2-position of the benzothiazole is connected to another pharmacophore via a linker. The nature, length, and flexibility of this linker are paramount in determining the optimal interaction with the biological target. Common linkers include amides, ureas, and, as in the case of the title compound, ether linkages.
The biological activity of benzothiazole derivatives is thus a complex interplay of steric, electronic, and hydrophobic factors, which can be fine-tuned through systematic chemical modifications.
Influence of Substituents on Biological Activity
The biological profile of 4-(Benzo[d]thiazol-2-ylmethoxy)aniline is determined by the interplay of its three main components: the benzothiazole ring, the methoxy (B1213986) bridge, and the aniline (B41778) moiety. Understanding the contribution of each part is essential for designing more potent and selective analogues.
The methoxy bridge (-O-CH₂-) in this compound serves as a flexible linker connecting the benzothiazole core to the aniline ring. This ether linkage has several important implications for the molecule's interaction with biological targets:
Conformational Flexibility: Unlike a direct bond, the methoxy bridge allows for a degree of rotational freedom. This flexibility enables the molecule to adopt various conformations, potentially facilitating a better fit within a binding pocket of a target protein.
Geometric and Spatial Arrangement: The oxygen atom in the ether linkage introduces a specific bond angle, influencing the spatial relationship between the benzothiazole and aniline rings. This defined geometry is crucial for precise interactions with amino acid residues in a target's active site.
Hydrogen Bonding Capacity: The oxygen atom of the methoxy bridge can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors (e.g., -NH or -OH groups of amino acids) in a protein. This can contribute significantly to the binding affinity and stability of the ligand-target complex.
While direct SAR studies on the methoxy bridge of this compound are not extensively reported, research on other benzothiazole derivatives with ether linkages highlights the importance of this type of linker in achieving potent biological activity. For instance, in a series of sorafenib (B1663141) analogues, a pyridylamide functionality was attached to the 6-position of the benzothiazole ring via an ether linkage, resulting in potent anti-proliferative activities. dntb.gov.uanih.gov
The aniline moiety in this compound represents a key area for chemical modification to enhance efficacy and selectivity. The amino group and the phenyl ring of the aniline part can be substituted to modulate the compound's properties.
Substitutions on the aniline ring can influence:
Electronic Properties: The introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro) can alter the electron density of the aniline ring and the basicity of the amino group. These changes can affect the strength of interactions with the biological target.
Steric Effects: The size and position of substituents on the aniline ring can introduce steric hindrance, which may either enhance or diminish binding to a target, depending on the topology of the binding site. This can be exploited to improve selectivity for a specific target over others.
In a study of benzothiazole-phenyl analogues, various substitutions on the phenyl ring were shown to significantly impact their inhibitory potency against enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov For example, the introduction of a chloro group at the 2-position of the phenyl ring resulted in a highly potent dual inhibitor. nih.gov
The following table summarizes the general effects of different types of substituents on the aniline ring of benzothiazole derivatives based on findings from related compounds.
| Substituent Type | Position | General Effect on Activity | Example |
|---|---|---|---|
| Electron-Donating | para | May increase activity depending on the target | -CH₃, -OCH₃ |
| Electron-Withdrawing | ortho, meta, para | Can significantly enhance potency, but the effect is position-dependent | -Cl, -F, -NO₂ |
| Bulky Groups | ortho | May decrease activity due to steric hindrance | -C(CH₃)₃ |
Modifications to the benzothiazole ring system itself offer another avenue for optimizing the pharmacological profile of this compound analogues. Substitutions on the benzene part of the benzothiazole core can have profound effects.
Common positions for substitution on the benzothiazole ring are C4, C5, C6, and C7. The electronic nature of the substituents at these positions can influence the reactivity and biological interactions of the entire molecule. For example, the introduction of a nitro or cyano group at the C6 position has been found to increase the antiproliferative activity of some benzothiazole derivatives.
The following table illustrates how different substituents on the benzothiazole ring have been observed to affect the biological activity of various benzothiazole-containing compounds.
| Position | Substituent | Observed Pharmacological Implication |
|---|---|---|
| C6 | -Cl | Enhanced anticancer activity in some series |
| C6 | -F | Can improve metabolic stability and binding affinity |
| C5 | -F | Increased bioactivity in certain anti-inflammatory compounds researchgate.net |
| C6 | -NO₂ | Increased antiproliferative activity |
Structural Insights from Benzothiazole-Containing Compounds
Molecular docking studies have been widely employed to predict the binding modes of benzothiazole compounds with their biological targets. These studies often reveal that the benzothiazole moiety engages in hydrophobic and π-π stacking interactions within the binding pocket. The nitrogen and sulfur atoms can form crucial hydrogen bonds or coordination bonds.
For instance, in a study of benzothiazole derivatives as potential anticancer agents, molecular docking revealed that the compounds could bind to the minor groove of DNA. mdpi.com The benzothiazole portion was found to fit into the groove, stabilized by hydrophobic interactions, while other parts of the molecule, analogous to the aniline moiety, could form hydrogen bonds with the DNA base pairs. nih.gov
These computational models, while not specific to this compound, suggest a plausible binding mechanism where the benzothiazole ring acts as an anchor within a hydrophobic pocket, and the aniline part, positioned by the flexible methoxy bridge, engages in more specific polar interactions that determine the compound's efficacy and selectivity. The planarity of the benzothiazole system is often a key feature for effective stacking interactions. scholarsresearchlibrary.comnih.gov
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzothiazole (B30560) derivatives is a well-established field, yet there remains a pressing need for more sustainable and efficient methodologies. nih.govmdpi.com Traditional methods for constructing the benzothiazole core often involve the condensation of 2-aminothiophenols with various electrophiles, but these can suffer from harsh reaction conditions and the use of hazardous reagents. mdpi.com
Future synthetic research for 4-(Benzo[d]thiazol-2-ylmethoxy)aniline should prioritize green chemistry principles. nih.govbohrium.com This includes the exploration of:
Water-based syntheses: Utilizing water as a solvent offers a benign alternative to volatile organic compounds. rsc.orgorgchemres.org
Catalyst innovation: The development of reusable, metal-free, or more efficient catalysts, such as copper sulfate (B86663) in aqueous media, can reduce waste and improve reaction times. orgchemres.org
Microwave-assisted and ultrasonic irradiation techniques: These methods can accelerate reaction rates, often leading to higher yields and cleaner product formation with reduced energy consumption. nih.gov
One-pot multicomponent reactions: Designing synthetic pathways where multiple steps are combined into a single operation can significantly improve efficiency by reducing the need for intermediate purification steps. bohrium.com
The development of such routes would not only make the synthesis of this compound more environmentally friendly and cost-effective but also facilitate the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Advanced Computational Approaches for Lead Optimization and Mechanistic Elucidation
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding synthetic efforts and biological testing. mdpi.comnih.gov For a compound like this compound, in-silico methods will be invaluable for lead optimization and understanding its potential biological activity.
Key computational approaches to be explored include:
Molecular Docking: To predict the binding affinity and orientation of the compound within the active sites of various biological targets. ijpbs.combiointerfaceresearch.com Benzothiazoles are known to interact with targets like protein kinases, topoisomerases, and various enzymes. nih.govresearchgate.net Docking studies can help identify the most promising targets.
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of benzothiazole derivatives with their biological activity. researchgate.net This can guide the design of new analogues with enhanced potency and selectivity.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. biointerfaceresearch.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development to identify potential liabilities and guide molecular design towards better pharmacokinetic profiles. biointerfaceresearch.com
These computational studies can significantly reduce the time and cost associated with experimental screening and provide a deeper understanding of the molecular determinants of activity. researchgate.net
Further Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems
The benzothiazole scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govbenthamdirect.comst-andrews.ac.uk A critical area of future research will be to determine the specific molecular mechanisms through which this compound exerts its potential biological effects.
Potential mechanisms of action that warrant investigation, based on the activities of related benzothiazole compounds, include:
Enzyme Inhibition: Many benzothiazole derivatives act as inhibitors of key enzymes. nih.gov Investigations should focus on enzymes implicated in major diseases, such as protein kinases in cancer, dihydroorotase in microbial infections, or monoamine oxidase in neurodegenerative disorders. researchgate.netnih.govnih.gov
Induction of Apoptosis: In the context of cancer, many benzothiazoles have been shown to induce programmed cell death (apoptosis) in tumor cells. nih.govtandfonline.com Studies should explore the activation of apoptotic pathways, such as the release of cytochrome c from mitochondria and the activation of caspases.
DNA Interaction: Some benzothiazole derivatives can interact with DNA, potentially leading to cell cycle arrest and inhibition of cancer cell proliferation. researchgate.net
Modulation of Signaling Pathways: The compound could modulate key cellular signaling pathways involved in disease progression. For instance, in cancer, this could involve pathways like PI3K/Akt/mTOR.
A combination of in vitro assays, such as enzyme inhibition assays, cell viability studies, and western blotting, will be essential to unravel the specific molecular targets and pathways modulated by this compound.
Exploration of New Therapeutic Applications for Benzothiazole Scaffolds
The structural versatility of the benzothiazole nucleus allows for its interaction with a diverse range of biological targets, suggesting a broad therapeutic potential. benthamscience.comingentaconnect.com While anticancer and antimicrobial activities are well-documented for this class of compounds, future research should not be limited to these areas. nih.govtandfonline.com
Based on the known pharmacological profile of benzothiazole derivatives, new therapeutic applications for this compound to be explored could include:
Neurodegenerative Diseases: Compounds with the benzothiazole core have been investigated for conditions like Alzheimer's and Parkinson's disease. ijpbs.comst-andrews.ac.uk
Anti-inflammatory Agents: The anti-inflammatory potential of benzothiazoles could be harnessed for the treatment of chronic inflammatory diseases. benthamdirect.com
Antidiabetic Agents: Some benzothiazole derivatives have shown promise as antidiabetic agents. nih.gov
Antiviral Agents: The antiviral activity of this scaffold is another area that warrants further investigation. nih.gov
A broad-based screening approach against a panel of disease-relevant targets and cell models could uncover novel and unexpected therapeutic opportunities for this compound and its future derivatives.
Design of Targeted Delivery Systems for Enhanced Bioavailability
A significant challenge in drug development is ensuring that the active compound reaches its target site in the body in sufficient concentration to be effective. Many organic molecules, including potentially this compound, may exhibit poor water solubility, which can limit their oral bioavailability. nih.govbibliotekanauki.pl
Future research should therefore focus on developing advanced drug delivery systems to overcome these potential limitations. Promising strategies include:
Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve solubility, protect the drug from degradation, and enable targeted delivery to specific tissues or cells. nih.govjuniperpublishers.combohrium.com
Prodrug approaches: Modifying the structure of the parent compound to create a more soluble prodrug that is converted to the active form in the body can enhance absorption. sphinxsai.com
Solid dispersions: Dispersing the drug in a polymeric carrier at the molecular level can significantly enhance its dissolution rate and bioavailability. nih.gov
Hydrogel-based systems: For localized delivery, incorporating the drug into hydrogels can provide sustained release at the target site, which is particularly relevant for applications like cancer therapy. mdpi.com
These formulation strategies will be critical for translating any promising in vitro activity of this compound into in vivo efficacy. nih.gov
Q & A
Advanced Research Question
- Target identification : Use molecular docking to screen against bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) .
- Cellular assays : Measure ATP depletion (luminescence assays) or membrane integrity (propidium iodide uptake) to assess metabolic disruption .
- Resistance studies : Serial passage derivatives under sub-MIC conditions to evaluate resistance development rates .
What structural modifications enhance the antimicrobial potency of this compound derivatives?
Basic Research Question
- Halogenation : p-Chlorophenyl substituents (e.g., 3b) show MIC = 2 µg/mL against S. aureus, comparable to tetracycline .
- Methoxy groups : m-Methoxyphenyl derivatives (3f) exhibit broad-spectrum activity (MIC = 5 µg/mL against Klebsiella pneumoniae) .
- Steric optimization : Bulky groups (e.g., p-bromophenyl in 3g) improve Gram-negative activity by enhancing lipid bilayer penetration .
What analytical techniques are critical for characterizing novel derivatives of this compound?
Basic Research Question
- Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies amine proton shifts (δ 6.5–7.5 ppm), while ¹³C NMR confirms thiourea carbonyl signals (δ 170–180 ppm) .
- Mass spectrometry : HRMS with ESI+ validates molecular ions (e.g., [M+H]⁺ for 3b at m/z 412.08) .
- Chromatography : TLC (silica gel 60F₂₅₄, iodine visualization) monitors reaction progress with Rf values ≈0.6–0.7 .
How does the compound’s benzothiazole moiety influence its biological activity compared to benzoxazole analogs?
Advanced Research Question
The sulfur atom in benzothiazole enhances lipophilicity, improving membrane permeability compared to oxygen in benzoxazole. For example, 4-(Benzo[d]thiazol-2-yl) derivatives show MICs ≤10 µg/mL against S. aureus, whereas benzoxazole analogs require higher concentrations (≥20 µg/mL) for similar effects . Thiazole’s electron-rich structure also facilitates π-π stacking with bacterial DNA gyrase, enhancing target engagement .
What are the key challenges in scaling up synthesis for in vivo studies?
Advanced Research Question
- Solvent selection : Replace DMF with recyclable solvents (e.g., PEG-400) to reduce toxicity .
- Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) for gram-scale batches .
- Yield optimization : Use microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction times from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
